N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC nomenclature of N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide follows hierarchical substitution rules for polycyclic systems. The parent structure is identified as 5,6-dihydro-4H-cyclopenta[b]thiophene, a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene moiety at positions 2 and 3. Numerical prioritization assigns the lowest possible locants to substituents: the tetrazole group occupies position 2, while the carboxamide functional group resides at position 3. The N-(3-acetylphenyl) substituent modifies the carboxamide nitrogen, completing the systematic name.
Molecular formula derivation proceeds through atomic summation of the constituent groups:
- Cyclopenta[b]thiophene core : C7H8S (7 carbons from fused cyclopentane and thiophene, 8 hydrogens, 1 sulfur)
- Tetrazole substituent : C1H3N4 (1 carbon from the linking position, 3 hydrogens, 4 nitrogens)
- Carboxamide group : C2H3NO (2 carbons, 3 hydrogens, 1 nitrogen, 1 oxygen)
- N-(3-acetylphenyl) group : C8H7O (8 carbons from benzene and acetyl, 7 hydrogens, 1 oxygen)
Combining these fragments yields the molecular formula C18H18N5O2S , corroborated by analogs such as 2-[(3,4,5-Trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (C18H20N2O5S) and N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide (C11H9N3O2S). Discrepancies in hydrogen counts arise from saturation differences in the cyclopentane ring and acetyl group orientations.
Properties
Molecular Formula |
C17H15N5O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H15N5O2S/c1-10(23)11-4-2-5-12(8-11)19-16(24)15-13-6-3-7-14(13)25-17(15)22-9-18-20-21-22/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24) |
InChI Key |
LMPNLRBRQXDNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The cyclopenta[b]thiophene moiety can be constructed via a cyclization reaction involving a suitable diene and a thioketone. The final step involves the coupling of the acetylphenyl group with the tetrazole and cyclopenta[b]thiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other nitrogen-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. The acetylphenyl and cyclopenta[b]thiophene moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, highlighting differences in substituents, molecular properties, and pharmacological relevance:
*Estimated using computational tools due to lack of experimental data.
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity (logP):
- The target compound (logP ~3.12) is more lipophilic than the 4-methoxyphenyl analog (logP 2.98) due to the acetyl group’s hydrophobic nature. However, it is less lipophilic than Y043-6254 (logP 3.83), which contains a bulky carbazolyl group .
- The carboxylic acid derivative (SY095729) is highly polar, limiting its utility in oral drug design .
Solubility and Permeability:
Synthetic Accessibility:
Pharmacological Potential
Anticancer Activity:
- Anti-Inflammatory Applications: Carboxamide derivatives with amino antipyrine substituents (e.g., ) demonstrate cyclooxygenase (COX) inhibition. The target compound’s acetyl group could modulate COX-2 selectivity .
ADME Profiles:
- ADME studies on analogs (e.g., ) suggest moderate bioavailability for carboxamide derivatives, with hepatic metabolism as a primary clearance route.
Biological Activity
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and synthesis.
Structural Characteristics
The compound features a unique structural framework that includes:
- Acetophenone Moiety : Enhances target specificity and bioactivity.
- Tetrazole Ring : Known for its bioisosteric properties, allowing interactions with various biological targets.
- Cyclopentathiophene Core : Contributes to the compound's overall stability and reactivity.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Acetophenone Moiety | Enhances target specificity |
| Tetrazole Ring | Facilitates interaction with biological targets |
| Cyclopentathiophene Core | Provides stability and reactivity |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. Similar compounds have demonstrated the ability to inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have shown effectiveness in reducing cell proliferation in cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
For instance, studies have reported that related tetrazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The compound has also been associated with anti-inflammatory effects. Inflammation is a critical component in various diseases, including cancer. The mechanisms through which this compound exhibits anti-inflammatory properties include:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6.
- Modulation of Immune Response : The tetrazole moiety may play a role in modulating immune responses, potentially leading to reduced inflammation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with a similar structural profile have demonstrated:
- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential as an Antifungal Agent : Some derivatives have shown efficacy against fungal pathogens.
Research indicates that the compound can disrupt microbial cell membranes or inhibit essential metabolic pathways within the microbes .
The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring and cyclopentathiophene core.
Synthesis Steps
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Construction of the Cyclopentathiophene Core : This involves coupling reactions that create the thiophene structure.
The biological activity is attributed to several mechanisms:
- Interaction with Biological Targets : The tetrazole ring enhances binding affinity to targets such as enzymes and receptors.
- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and inflammation.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study on tetrazole derivatives revealed significant anticancer activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing bioactivity.
- Another investigation focused on anti-inflammatory effects, demonstrating reductions in pro-inflammatory cytokines in vitro .
- Antimicrobial assays indicated that similar compounds exhibited broad-spectrum activity against common pathogens .
Table 2: Summary of Biological Activities from Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclopenta[b]thiophene intermediates. For example, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be converted to a tetrazole derivative using triethyl orthoformate and sodium azide in glacial acetic acid . Subsequent coupling with 3-acetylphenyl groups requires amidation under reflux conditions with catalysts like acetic acid. Solvent choice (e.g., ethanol or DMF) and reaction time (5–12 hours) critically influence yield and purity .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles, particularly for the tetrazole and cyclopenta[b]thiophene moieties . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- FT-IR for functional group identification (e.g., C=O at ~1680 cm⁻¹, N-H stretches in tetrazole).
- Mass spectrometry (HRMS) for molecular weight verification .
Q. What computational methods are suitable for predicting electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic transitions, HOMO-LUMO gaps, and charge distribution. Studies on similar cyclopenta[b]thiophene derivatives show DFT accuracy within 2.4 kcal/mol for thermochemical properties .
Advanced Research Questions
Q. How does the tetrazole moiety influence biological activity compared to other heterocycles (e.g., oxazole, thiazole)?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs. For example:
- Replace tetrazole with oxazole (e.g., compound C14: melting point 33.1°C, density 1.4802 g/cm³) and compare bioactivity .
- Assess binding affinity via molecular docking against targets like kinases or GPCRs, noting tetrazole’s role in hydrogen bonding .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer :
- Controlled solvent screening : Test polar (DMF, DMSO) vs. non-polar (hexane) solvents under standardized conditions.
- Thermogravimetric analysis (TGA) to assess thermal stability discrepancies.
- Cross-validate using HPLC purity assays (e.g., 95% purity threshold) .
Q. How can reaction byproducts be minimized during tetrazole ring formation?
- Methodological Answer : Optimize azide cyclization by:
- Adjusting stoichiometry (e.g., NaN₃:triethyl orthoformate ratio).
- Using inert atmospheres to prevent oxidation.
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What in silico tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

